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molecular formula C13H15F3O2 B8388591 Ethyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1607004-50-1

Ethyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No. B8388591
M. Wt: 260.25 g/mol
InChI Key: PXCQUDUJJYVKRW-UHFFFAOYSA-N
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Patent
US09206139B2

Procedure details

Dissolve ethyl(E)-2-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enoate (2.58 g, 10 mmol) in a suspension of 10 wt % Pd—C (258 mg)/MeOH (20 mL) in an RBF under nitrogen, as exposure of Pd—C to oxygen can lead to fire. Carefully purge the flask with hydrogen and stir the resulting mixture under hydrogen (1 Atm) for 16 h. Purge the flask nitrogen and degas the solvent to remove all hydrogen before exposing to air. Filter the suspension through a pad of celite. Concentrate the filtrate to give the title compound (2.39 g).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](=[CH:8]\[C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=1)/[C:3]([O:5][CH2:6][CH3:7])=[O:4].O=O>[Pd].CO>[CH3:1][CH:2]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([F:16])([F:18])[F:17])=[CH:13][CH:14]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
C/C(/C(=O)OCC)=C\C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
258 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stir the resulting mixture under hydrogen (1 Atm) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Carefully purge the flask with hydrogen
CUSTOM
Type
CUSTOM
Details
Purge the flask nitrogen
CUSTOM
Type
CUSTOM
Details
degas the solvent
CUSTOM
Type
CUSTOM
Details
to remove all hydrogen
FILTRATION
Type
FILTRATION
Details
Filter the suspension through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)OCC)CC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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